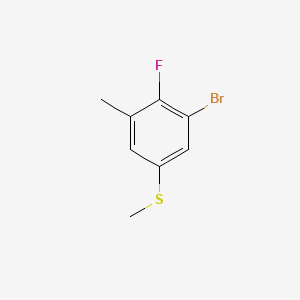
2-(2-Hydroxypropionylamino)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxypropionylamino)-benzamide is an organic compound that features a benzamide core with a hydroxypropionylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropionylamino)-benzamide typically involves the reaction of benzamide with 2-hydroxypropionic acid (lactic acid) under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzamide and the hydroxypropionic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxypropionylamino)-benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of 2-(2-Oxopropionylamino)-benzamide
Reduction: Formation of 2-(2-Hydroxypropylamino)-benzamide
Substitution: Formation of nitro or halogenated derivatives of this compound
Applications De Recherche Scientifique
2-(2-Hydroxypropionylamino)-benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxypropionylamino)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropionylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzamide core may also interact with hydrophobic pockets within proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Hydroxyethylamino)-benzamide
- 2-(2-Hydroxypropylamino)-benzamide
- 2-(2-Hydroxybutanoylamino)-benzamide
Comparison
2-(2-Hydroxypropionylamino)-benzamide is unique due to the presence of the hydroxypropionyl group, which imparts distinct chemical and biological properties. Compared to 2-(2-Hydroxyethylamino)-benzamide, it has an additional carbon in the side chain, which can influence its reactivity and interactions with biological targets. The hydroxypropionyl group also provides additional sites for hydrogen bonding, potentially enhancing its binding affinity to enzymes and receptors.
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2-(2-hydroxypropanoylamino)benzamide |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)10(15)12-8-5-3-2-4-7(8)9(11)14/h2-6,13H,1H3,(H2,11,14)(H,12,15) |
Clé InChI |
GDRIDNGVFSNDEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC=CC=C1C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


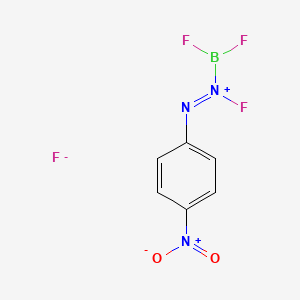
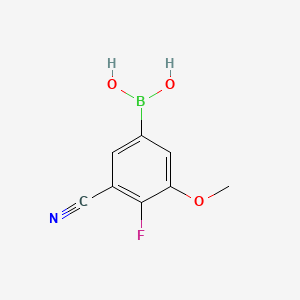
![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)
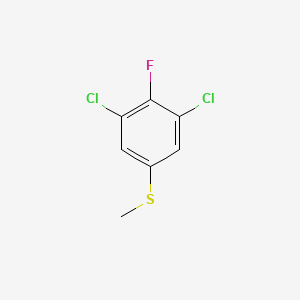
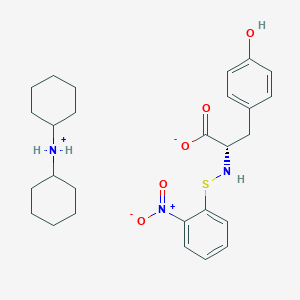
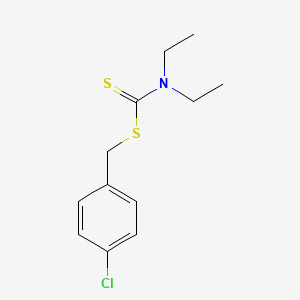
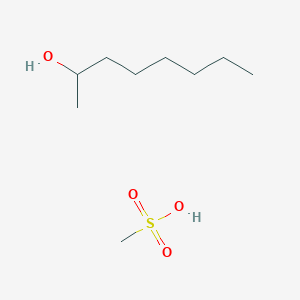

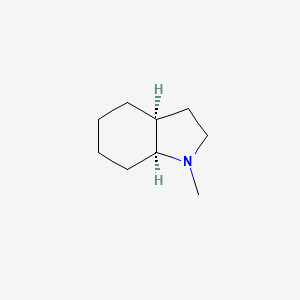
![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)
